molecular formula C26H24ClN7O B2496015 7-(2-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 543678-29-1

7-(2-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2496015
CAS RN: 543678-29-1
M. Wt: 485.98
InChI Key: ODHOPGKNHKEEQL-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H24ClN7O and its molecular weight is 485.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has delved into the synthesis of novel pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, showcasing methods to create these complex molecules which are structurally related to the chemical compound (Hassneen & Abdallah, 2003). This research highlights the chemical reactions and the structural establishment of new compounds, providing a foundation for understanding the synthesis of similarly complex structures.

Potential Biological Activities

Studies have also been conducted on the synthesis and potential biological activities of related triazolopyrimidines, indicating interest in their antimicrobial and antioxidant properties. For example, compounds with a triazolopyrimidine base have been evaluated for their antimicrobial activity, suggesting a possible application in fighting microbial infections (Gilava et al., 2020). Another study on the imine-enamine tautomerism of dihydroazolopyrimidines provides insights into the chemical behavior of these compounds, which could have implications for their biological activities (Desenko et al., 1991).

Antitumor Potential

The research into 2-cyanoaminopyrimidines as a class of antitumor agents that promote tubulin polymerization indicates the therapeutic potential of pyrimidine derivatives in cancer treatment. This highlights the exploration of similar compounds for their antitumor properties and the mechanism of action related to tubulin inhibition, suggesting a potential research avenue for the compound (Zhang et al., 2007).

properties

IUPAC Name

7-(2-chlorophenyl)-2-[4-(dimethylamino)phenyl]-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN7O/c1-16-22(25(35)30-18-7-6-14-28-15-18)23(20-8-4-5-9-21(20)27)34-26(29-16)31-24(32-34)17-10-12-19(13-11-17)33(2)3/h4-15,23H,1-3H3,(H,30,35)(H,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHOPGKNHKEEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)N(C)C)N1)C4=CC=CC=C4Cl)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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